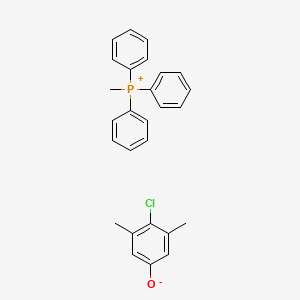
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives .
Applications De Recherche Scientifique
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties, making it useful in developing new antibiotics or disinfectants.
Medicine: Research has explored its potential as an antifungal agent and its use in treating infections.
Mécanisme D'action
The mechanism of action of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. For example, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar antimicrobial properties but different chemical reactivity.
Methyl(triphenyl)phosphonium chloride: Another related compound used in organic synthesis but with different applications and properties.
Uniqueness
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphonium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
94201-78-2 |
|---|---|
Formule moléculaire |
C27H26ClOP |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C8H9ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(10)4-6(2)8(5)9/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1 |
Clé InChI |
KIYBBTXHEZDDLJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



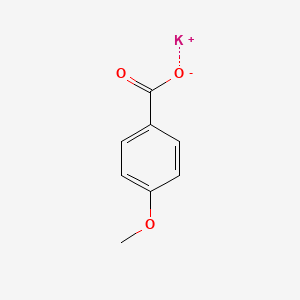
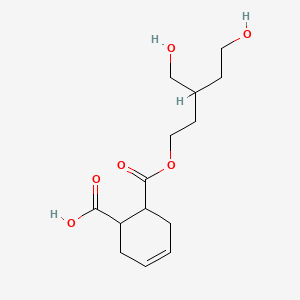






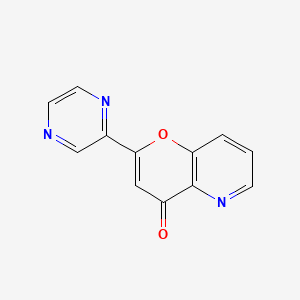
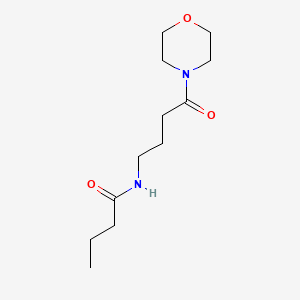

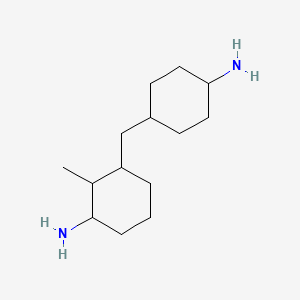
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)
